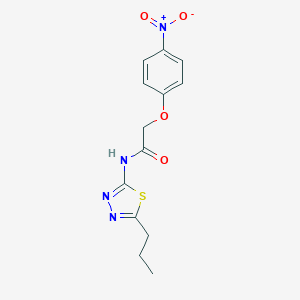
2-(4-nitrophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-nitrophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 4-nitrophenol with 2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(4-nitrophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-{4-aminophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-{4-nitrophenoxy}acetic acid and 5-propyl-1,3,4-thiadiazol-2-amine.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its cytotoxic properties against various cancer cell lines.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
作用机制
The mechanism of action of 2-(4-nitrophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. it is believed to interact with cellular targets through its thiadiazole moiety, which can cross cellular membranes due to its mesoionic character . This allows the compound to exert its biological effects by interacting with specific molecular targets and pathways within the cell.
相似化合物的比较
2-(4-nitrophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can be compared with other thiadiazole derivatives, such as:
2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with a chloro group instead of a nitrophenoxy group.
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide: Contains a hydroxyphenyl group and has shown significant cytotoxic activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H14N4O4S |
|---|---|
分子量 |
322.34 g/mol |
IUPAC 名称 |
2-(4-nitrophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H14N4O4S/c1-2-3-12-15-16-13(22-12)14-11(18)8-21-10-6-4-9(5-7-10)17(19)20/h4-7H,2-3,8H2,1H3,(H,14,16,18) |
InChI 键 |
OGWMMKAOWNTHSD-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CCCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















